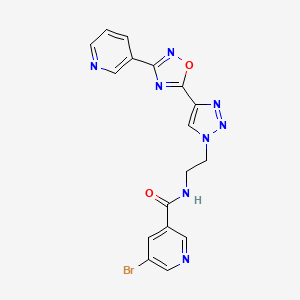
5-bromo-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves multi-step chemical reactions, starting from basic building blocks like nicotinic acid or ethyl nicotinate. For example, the synthesis of substituted 1,3,4-oxadiazoles from hydrazones is a process that may share similarities with the synthesis of our target compound. This process includes the conversion of nicotinic acid to its ethyl ester, followed by reaction with hydrazine to form the corresponding hydrazide, and subsequent cyclization to form the oxadiazole ring (Daoud, Ahmad, & Ali, 2009).
Molecular Structure Analysis
The molecular structure of compounds containing pyridin-3-yl, 1,2,4-oxadiazol-5-yl, and 1H-1,2,3-triazol-1-yl units is characterized by specific conformational and geometric arrangements. For instance, the crystal structure of a related compound reveals a trans conformation of pyridin-3-yl groups and the presence of N—H⋯N and C—H⋯O=C interactions, which could be indicative of the structural characteristics of our compound as well (Quiroa-Montalván et al., 2013).
Chemical Reactions and Properties
Compounds with structures similar to our target molecule undergo various chemical reactions, highlighting their reactive functional groups. For example, the reaction of pyridinium salts with dimethyl acetylenedicarboxylate (DMAD) leads to the formation of indolizine derivatives, demonstrating the reactivity of the pyridinium moiety, which may also be relevant to our compound's behavior (Dawood, 2004).
Physical Properties Analysis
The physical properties of compounds are closely tied to their molecular structure. For example, the title compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide shows specific crystallographic parameters and hydrogen bonding patterns, suggesting similar physical characteristics might be expected for our target molecule, such as solubility and crystallinity (Anuradha et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. For instance, the synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives indicate that the triazol and oxadiazol rings can contribute to the compound's bioactivity, suggesting potential chemical interactions and transformations relevant to our target molecule (Krolenko, Vlasov, & Zhuravel, 2016).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Antimicrobial Activity of Triazole Derivatives : A study by Bayrak et al. (2009) explored the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The research found that compounds synthesized exhibited good or moderate antimicrobial activity, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
Biological Studies on Fused Pyrazoles and Ethoxyphthalimide Derivatives : Joshi et al. (2010) conducted synthetic and biological studies on some fused pyrazoles and their ethoxyphthalimide derivatives, demonstrating their potential in antimicrobial and antiviral applications. These studies indicate the diverse biological activities inherent to compounds containing pyridinyl and triazole functionalities (Joshi et al., 2010).
Synthesis and Biological Evaluation
Anticancer and Anti-inflammatory Properties : Patel et al. (2010) highlighted the synthesis of triazole analogs with significant antimicrobial and antitubercular activities. This study emphasizes the potential of nicotinamide and triazole derivatives in pharmacological applications, particularly in developing treatments for infectious diseases (Patel et al., 2010).
Hybrid Molecules with Antimicrobial Activities : Ceylan et al. (2013) synthesized new hybrid molecules containing different heterocyclic moieties, including triazoles. These compounds exhibited good to moderate antimicrobial, antiurease, and antilipase activities, suggesting the versatility of these structural motifs in designing bioactive compounds (Ceylan et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN8O2/c18-13-6-12(8-20-9-13)16(27)21-4-5-26-10-14(23-25-26)17-22-15(24-28-17)11-2-1-3-19-7-11/h1-3,6-10H,4-5H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJOEFJYQOVQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2494781.png)
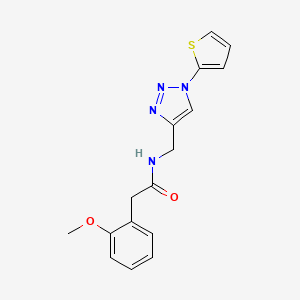
![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2494783.png)
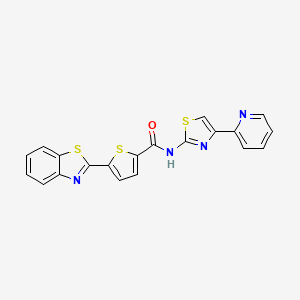
![5-Bromo-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B2494786.png)
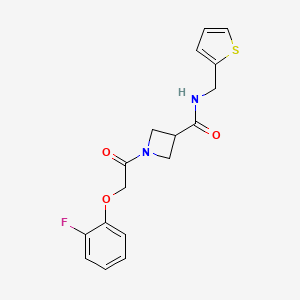
![2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2494789.png)
![N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494791.png)
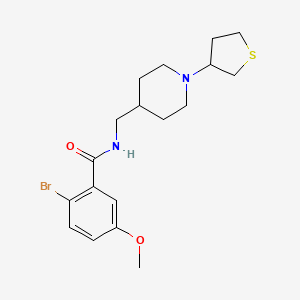
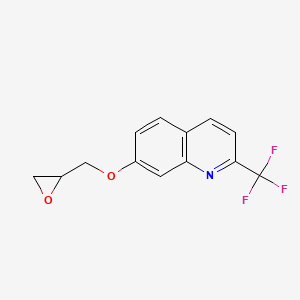
![N-(3-chloro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2494797.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2494798.png)
![4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2494800.png)
![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494803.png)